REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][C:3]=1N.Cl.N([O-])=O.[Na+].[Cu](C#N)[C:20]#[N:21].[C-]#N.[Na+].[OH-].[Na+]>>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:4][C:3]=1[C:20]#[N:21] |f:2.3,5.6,7.8|
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)OC(F)(F)F)N
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
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Name
|
|
Quantity
|
7.08 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
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Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 40 minutes
|
Duration
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40 min
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
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Type
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STIRRING
|
Details
|
the reaction mixture stirred at room temperature for an hour
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Type
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TEMPERATURE
|
Details
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been cooled with ice
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Type
|
EXTRACTION
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Details
|
extracted twice with ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed by a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography on silica gel (high flash-SI, size 4 L (made in Yamazen corporation), n-hexane→ethyl acetate/n-hexane=1/8)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |